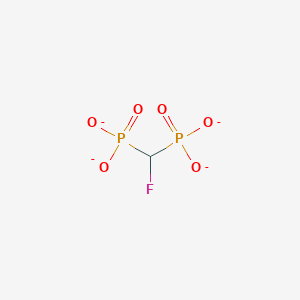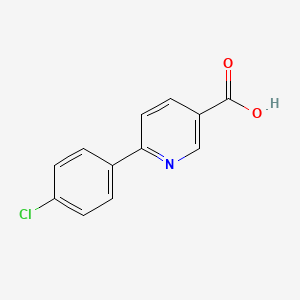
Bromure de 3-hexylmagnésium
Vue d'ensemble
Description
3-Hexylmagnesium bromide, also known as n-hexylmagnesium bromide, is an organomagnesium compound widely used in organic synthesis. It is a Grignard reagent, characterized by the presence of a hexyl group bonded to magnesium and bromine. This compound is typically utilized in the formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals .
Applications De Recherche Scientifique
3-Hexylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Mécanisme D'action
Target of Action
3-Hexylmagnesium bromide is an organomagnesium compound . Its primary targets are electrophiles , particularly carbonyl compounds .
Mode of Action
3-Hexylmagnesium bromide, as a Grignard reagent, interacts with its targets through addition reactions . It adds to various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids .
Biochemical Pathways
The addition reactions involving 3-Hexylmagnesium bromide and electrophiles are part of the broader Grignard reaction . This reaction is commonly used for the synthesis of pharmaceuticals, natural products, and other organic compounds .
Pharmacokinetics
Like other grignard reagents, it is typically prepared and used in solution, suggesting that itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the solvent used .
Result of Action
The result of 3-Hexylmagnesium bromide’s action is the formation of alcohols or carboxylic acids from carbonyl compounds . These products are often key intermediates in the synthesis of more complex organic compounds .
Action Environment
The action of 3-Hexylmagnesium bromide is influenced by the environmental conditions of the reaction. For instance, it is typically prepared by reacting magnesium turnings with 1-bromohexane in diethyl ether solvent . Furthermore, the presence of water or moisture can cause violent reactions , indicating that the reaction must be carried out under anhydrous conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hexylmagnesium bromide is commonly prepared by reacting magnesium turnings with 1-bromohexane in an anhydrous diethyl ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods: In industrial settings, the preparation of 3-hexylmagnesium bromide follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure the complete conversion of magnesium and 1-bromohexane to the desired Grignard reagent. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexylmagnesium bromide undergoes several types of reactions, including:
Addition Reactions: It reacts with various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids.
Reduction Reactions: It can reduce certain functional groups, such as ketones, esters, and nitriles, to form alcohols or amines.
Common Reagents and Conditions:
Electrophiles: Carbonyl compounds (aldehydes, ketones, esters).
Solvents: Anhydrous diethyl ether or tetrahydrofuran.
Conditions: Inert atmosphere, low temperatures to control the exothermic nature of the reactions.
Major Products:
Alcohols: Formed from the addition of 3-hexylmagnesium bromide to aldehydes or ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Comparaison Avec Des Composés Similaires
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Octylmagnesium bromide
- Phenylmagnesium bromide
Comparison: 3-Hexylmagnesium bromide is unique due to its hexyl group, which provides different steric and electronic properties compared to other Grignard reagents. This uniqueness allows it to be used in specific synthetic applications where other Grignard reagents may not be as effective .
Propriétés
IUPAC Name |
magnesium;hexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPLKVAUUZBVIC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)





![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)







